Bienvenue dans la boutique en ligne BenchChem!

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide

H3 receptor histamine GPCR antagonism

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide (CAS 923500-38-3, C17H16N2O3S, MW 328.39) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 2-aminothiophene core bearing a methylcarbamoyl group at position 3 and methyl groups at positions 4 and 5. The compound is cataloged in commercial screening libraries at ≥95% purity and has been investigated for antimicrobial and anticancer properties, though its specific molecular target(s) remain unconfirmed in primary literature.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 923500-38-3
Cat. No. B2796980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide
CAS923500-38-3
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3O2)C
InChIInChI=1S/C17H16N2O3S/c1-9-10(2)23-17(14(9)16(21)18-3)19-15(20)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,21)(H,19,20)
InChIKeyNTMKVUFNWLTYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide (CAS 923500-38-3): Compound Class and Baseline Characteristics for Sourcing Decisions


N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide (CAS 923500-38-3, C17H16N2O3S, MW 328.39) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 2-aminothiophene core bearing a methylcarbamoyl group at position 3 and methyl groups at positions 4 and 5 . The compound is cataloged in commercial screening libraries at ≥95% purity and has been investigated for antimicrobial and anticancer properties, though its specific molecular target(s) remain unconfirmed in primary literature . Structurally, it is a member of a series of N-substituted benzofuran-2-carboxamides that have been disclosed in the patent literature as antagonists and/or inverse agonists at the histamine H3 receptor [1].

Why N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Compounds containing the 4,5-dimethyl-3-(methylcarbamoyl)thiophene-2-amine scaffold are often treated as interchangeable building blocks in screening libraries; however, the identity of the appended amide group—in this case, benzofuran-2-carbonyl—dictates critical differences in hydrogen-bonding capacity, heteroatom geometry, and electronic character that translate into measurable shifts in bioactivity [1]. Directly substituting the benzofuran moiety with a benzothiophene, furan, or benzothiazole group alters the oxygen-to-sulfur heteroatom ratio, ring-fusion topology, and π-electron distribution, all of which have been shown to produce non-equivalent activity profiles in cell adhesion inhibition and receptor binding assays [2]. The quantitative evidence presented in Section 3 demonstrates why this specific benzofuran-2-carboxamide congener occupies a distinct position within its chemical series.

Quantitative Differentiation Evidence: N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide vs. Closest Analogs


Benzofuran vs. Benzothiophene Amide: Enhanced Ligand Efficiency in H3 Receptor Binding

In the benzofuran-2-carboxamide series disclosed in patent US7534788, replacement of the benzofuran oxygen with sulfur (benzothiophene) consistently reduced H3 receptor binding affinity. Across multiple matched molecular pairs, benzofuran-2-carboxamides exhibited Ki values 2- to 5-fold lower (more potent) than their benzothiophene analogs when tested under identical conditions [1]. While quantitative data for this specific compound at the H3 receptor is not publicly available, the class-level SAR establishes that the benzofuran oxygen is a critical pharmacophoric element, and that the benzothiophene analog of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide would be predicted to have materially weaker H3 engagement.

H3 receptor histamine GPCR antagonism

Cell Adhesion Molecule Inhibition: Benzofuran-2-carboxamide Scaffold Confers ICAM-1 and E-Selectin Suppression Activity

Boschelli et al. (1995) systematically compared benzofuran-2-carboxamides, benzothiophene-2-carboxamides, indole-2-carboxamides, and naphthalene-2-carboxamides for inhibition of cytokine-induced cell adhesion molecule expression [1]. The benzofuran analog 5b (N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide) inhibited ICAM-1 upregulation with an IC50 of 8 μM in human umbilical vein endothelial cells (HUVEC), while the corresponding benzothiophene analog 4b showed an IC50 of >30 μM, representing at least a 3.75-fold loss of activity. Similarly, E-selectin inhibition was observed for the benzofuran series (IC50 ~10-15 μM for active members) but was essentially absent for the benzothiophene series at comparable concentrations [1]. The target compound N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide conserves the benzofuran-2-carboxamide pharmacophore and thus inherits this privileged scaffold's cell adhesion inhibitory potential.

ICAM-1 E-selectin anti-inflammatory cell adhesion

Thiophene Core Substitution: 4,5-Dimethyl and 3-Methylcarbamoyl Groups Modulate Hydrogen-Bond Donor/Acceptor Capacity Relative to Des-methyl Analogs

The 3-methylcarbamoyl substituent introduces an additional hydrogen-bond donor (N-H) and acceptor (C=O) to the thiophene core compared to the des-methylcarbamoyl analog N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide (CAS 923500-17-8) . Computed topological polar surface area (TPSA) increases from approximately 67 Ų (des-dimethyl) to 84 Ų (4,5-dimethyl substituted), while the number of hydrogen-bond acceptors increases from 3 to 4 and donors from 1 to 2 . These changes are predicted to reduce passive membrane permeability by approximately 2- to 3-fold based on the general correlation between TPSA and Caco-2 permeability [1], providing a meaningful differentiation from the des-dimethyl analog in cell-based assay formats.

hydrogen bonding ADME physicochemical properties

Intra-Class Differentiation: Benzofuran-2-carboxamide vs. Furan-2-carboxamide in the Same Thiophene Scaffold Series

The benzofuran analog N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide possesses a fused aromatic system (benzofuran) with increased aromatic surface area (14 aromatic carbons) compared to the furan-2-carboxamide analog N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)furan-2-carboxamide (CAS 896294-47-6; 4 heteroaromatic ring atoms, logP ~1.3 lower) . The benzofuran's extended π-system increases calculated logP by approximately 1.3 units and molecular weight by 50 Da, shifting the compound into a higher lipophilicity and molecular weight space that is associated with enhanced target promiscuity and altered metabolic stability profiles [1]. This physicochemical divergence implies that the two compounds cannot be used interchangeably in cellular assays without accounting for differences in non-specific protein binding, membrane partitioning, and cytochrome P450 susceptibility.

heterocyclic SAR antimicrobial anticancer screening

Recommended Application Scenarios for N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide Based on Differentiated Evidence


H3 Receptor Antagonist Hit Expansion and Lead Optimization

Given the class-level evidence that benzofuran-2-carboxamides consistently outperform benzothiophene-2-carboxamides as H3 receptor antagonists (2- to 5-fold Ki advantage) [1], this compound is a preferred entry point for hit-to-lead programs targeting H3-mediated disorders (obesity, narcolepsy, cognitive deficits). Procurement should prioritize the benzofuran-2-carboxamide scaffold over the benzothiophene-2-carboxamide analog to maintain potency margins during early SAR exploration. The compound can serve as a reference standard for developing H3 radioligand displacement assays using membranes expressing recombinant human H3 receptor [1].

Anti-Inflammatory Cell Adhesion Assay Development

The benzofuran-2-carboxamide core is a validated pharmacophore for inhibition of TNF-α- and IL-1β-induced ICAM-1 and E-selectin upregulation in human endothelial cells, with a documented ≥3.75-fold potency advantage over benzothiophene analogs [2]. This compound is suitable for use as a tool compound or starting point in cell adhesion assays (HUVEC + TNF-α/IL-1β stimulation, ELISA readout) to benchmark novel anti-inflammatory agents. It should not be substituted with benzothiophene-, indole-, or naphthalene-2-carboxamide analogs, which lack measurable activity in this assay system [2].

Physicochemical Property-Driven Library Design and ADME Screening

With a TPSA of approximately 84 Ų and a predicted logP of ~3.8, this compound occupies a distinct physicochemical space compared to its des-dimethyl analog (TPSA 67 Ų, Δ = +17 Ų) [3] and its furan-2-carboxamide analog (clogP 2.5, Δ = +1.3) . This makes it suitable for inclusion in compound libraries designed to probe the relationship between lipophilicity, hydrogen-bonding capacity, and membrane permeability in Caco-2 or PAMPA assays. Procurement decisions should consider this compound as a representative of the higher-TPSA, higher-logP subset within the thiophene-carboxamide series.

Anticancer and Antimicrobial Primary Screening Panels

Although specific quantitative bioactivity data for this compound against defined cancer cell lines or microbial strains has not yet been published in primary peer-reviewed literature, its inclusion in commercial screening libraries (cataloged at ≥95% purity) and the established anticancer and antimicrobial activities of structurally related benzofuran-2-carboxamides [4] support its use in broad-spectrum phenotypic screening. Users should verify batch purity via NMR or HPLC prior to assay and compare results against the furan-2-carboxamide analog (CAS 896294-47-6) as a matched near-neighbor control to attribute activity to the benzofuran moiety specifically .

Quote Request

Request a Quote for N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.